MART-1(24-33(34))
説明
MART-1 (Melanoma Antigen Recognized by T-cells 1), also known as Melan-A, is a 118-amino acid transmembrane protein encoded on chromosome 9p24.1. It is predominantly expressed in melanocytes and melanoma cells, playing a critical role in melanosome biogenesis and pigmentation . The MART-1(27-35) epitope (amino acid sequence: AAGIGILTV) is a well-characterized immunodominant peptide recognized by cytotoxic T lymphocytes (CTLs) in HLA-A2-positive individuals. This epitope is central to melanoma immunotherapy due to its high immunogenicity and frequent overexpression in melanoma .
特性
配列 |
AEEAAGIGIL(T) |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Melanoma antigen recognized by T-cells 1 (24-33(34)); MART-1(24-33(34)) |
製品の起源 |
United States |
類似化合物との比較
Other Melanoma-Associated Antigens
MART-1(27-35) is often compared to other melanoma antigens like gp100 and tyrosinase in terms of immune reactivity and clinical utility:
- gp100: A glycoprotein involved in melanin synthesis. While both gp100 and MART-1 are targeted in immunotherapy, MART-1(27-35) elicits stronger CTL responses in HLA-A2 contexts. Antibody responses to gp100 are less specific in melanoma-associated vitiligo compared to MART-1 .
- Tyrosinase : An enzyme critical for melanin production. Unlike MART-1, tyrosinase-specific T-cell responses are less consistent across studies, with low reactivity observed in some patient cohorts .
Table 1: Immune Response Comparison of Melanoma Antigens
| Antigen | CTL Reactivity | Antibody Prevalence in Melanoma-Associated Vitiligo | Clinical Use in Immunotherapy |
|---|---|---|---|
| MART-1(27-35) | High | High (specific to melanoma) | Widely used in DC vaccines |
| gp100 | Moderate | Moderate (non-specific) | Adjunct in combination therapies |
| Tyrosinase | Low/Controversial | Rare | Limited |
Epitope Mimics of MART-1(27-35)
Database searches identified 12 naturally occurring peptides mimicking MART-1(27-35).
Table 2: Key Features of MART-1(27-35) and Epitope Mimics
| Peptide Type | Sequence | Shared Residues (vs. MART-1) | CTL Recognition Efficiency |
|---|---|---|---|
| MART-1(27-35) | AAGIGILTV | Full sequence | 100% (baseline) |
| Mimic 1 | AAGVGILTV | P3–P7 + Gly at P5 | 85% |
| Mimic 2 | AAGTGILTV | P3–P7 + Gly at P5 | 78% |
Structurally Modified Analogues
To enhance HLA-A2 binding, double-substitution strategies and β-amino acid replacements have been tested:
Table 3: Modified MART-1 Analogues
| Analogue | Modification Type | HLA-A2 Affinity (Relative to Wild-Type) | Stability Half-Life |
|---|---|---|---|
| [Leu²⁸]MART-1(27-35) | Single substitution | 1.5x | 12 hours |
| [Leu²⁸, β-HIle³⁰]MART-1(27-35) | Double substitution | 3.0x | 24 hours |
Functional Interactions with Pmel17
MART-1 stabilizes Pmel17, a melanosomal glycoprotein critical for melanin polymerization. In MART-1-negative melanoma cells (e.g., WM266-4), Pmel17 degradation rates increase by 50%, highlighting MART-1’s role in maintaining melanosome integrity .
Clinical Implications
- Immunotherapy: MART-1(27-35)-pulsed dendritic cell (DC) vaccines induce antigen-specific T-cell expansion, though clinical responses correlate better with determinant spreading (immune reactivity to secondary antigens like NY-ESO-1) .
- Diagnostics: Antibody cocktails targeting MART-1, gp100, and tyrosinase improve melanoma detection in sentinel lymph nodes, with MART-1 providing the highest specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
